molecular formula C56H94N18O20 B12373755 Psar18-cooh

Psar18-cooh

Cat. No.: B12373755
M. Wt: 1339.5 g/mol
InChI Key: JIEODKKMWFZWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psar18-cooh: is a derivative of polysarcosine, a highly hydrophilic, biodegradable, non-immunogenic, and water-soluble polymer. This compound has been employed in several delivery systems for drugs or diagnostics . The molecular formula of this compound is C56H94N18O20, and it has a molecular weight of 1339.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Psar18-cooh is synthesized from polysarcosine, a polymer derived from sarcosine. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require specific temperature and pH conditions to ensure the successful attachment of the carboxyl group .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the polymerization of sarcosine monomers in a controlled environment to achieve the desired polymer length and functionality. The final product is purified and characterized to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions: : Psar18-cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Psar18-cooh has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various polymers and materials.

    Biology: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the production of biodegradable plastics and coatings

Mechanism of Action

The mechanism of action of Psar18-cooh involves its interaction with biological molecules and systems. The carboxyl group at the terminal end of the polymer chain allows for the attachment of various functional groups, enabling the compound to interact with specific molecular targets. The hydrophilic nature of this compound enhances its solubility and biocompatibility, making it suitable for use in drug delivery systems and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound: : this compound stands out due to its specific functionalization with a carboxyl group, which enhances its reactivity and allows for the attachment of various functional groups. This makes it highly versatile for use in different scientific and industrial applications .

Properties

Molecular Formula

C56H94N18O20

Molecular Weight

1339.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C56H94N18O20/c1-38(75)57(2)20-39(76)58(3)21-40(77)59(4)22-41(78)60(5)23-42(79)61(6)24-43(80)62(7)25-44(81)63(8)26-45(82)64(9)27-46(83)65(10)28-47(84)66(11)29-48(85)67(12)30-49(86)68(13)31-50(87)69(14)32-51(88)70(15)33-52(89)71(16)34-53(90)72(17)35-54(91)73(18)36-55(92)74(19)37-56(93)94/h20-37H2,1-19H3,(H,93,94)

InChI Key

JIEODKKMWFZWII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O

Origin of Product

United States

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